molecular formula C19H25N3O2S B2473945 (4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1226432-43-4

(4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2473945
CAS RN: 1226432-43-4
M. Wt: 359.49
InChI Key: AIBHFVAISWVXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone, focusing on six unique fields:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of various cancer cell lines. Studies have demonstrated its efficacy against breast cancer (MCF-7), non-small cell lung cancer (A549), colon cancer (HCT-116), and cervical cancer (SiHa) cells . The compound’s mechanism involves the inhibition of EGFR kinase, which is crucial for the growth and survival of cancer cells.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial strains and has shown promising results in inhibiting their growth . This makes it a valuable asset in the fight against antibiotic-resistant bacteria.

Neuroprotective Agents

Research indicates that this compound could serve as a neuroprotective agent. Its structure allows it to interact with neural pathways, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to cross the blood-brain barrier enhances its potential in this field.

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Research

Given its unique chemical structure, this compound has been explored for antiviral applications. It has shown activity against certain viral strains, making it a potential candidate for developing new antiviral drugs . Its mechanism involves the inhibition of viral replication, which is crucial for controlling viral infections.

Drug Delivery Systems

The compound’s chemical properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents . This application is particularly valuable in the development of more effective and efficient drug delivery methods.

properties

IUPAC Name

[4-(phenylmethoxymethyl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-2-6-17-18(25-21-20-17)19(23)22-11-9-16(10-12-22)14-24-13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBHFVAISWVXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

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